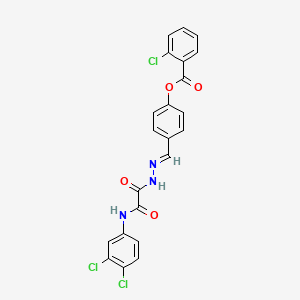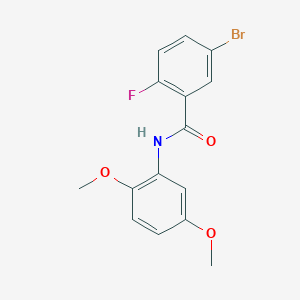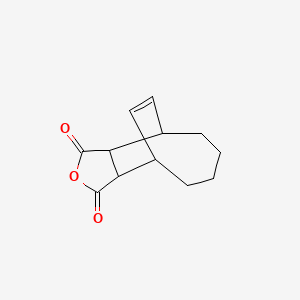
2-Methoxybutyl P-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxybutyl P-toluenesulfonate is an organic compound with the molecular formula C12H18O4S. It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with 2-methoxybutanol. This compound is known for its role as an intermediate in organic synthesis, particularly in substitution reactions.
Métodos De Preparación
2-Methoxybutyl P-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonic acid with 2-methoxybutanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
On an industrial scale, the production of this compound involves similar esterification processes but may include additional purification steps such as distillation or recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
2-Methoxybutyl P-toluenesulfonate is primarily involved in nucleophilic substitution reactions, particularly the SN2 mechanism. In these reactions, the compound acts as an electrophile, with the p-toluenesulfonate group serving as a good leaving group. Common reagents used in these reactions include nucleophiles such as alkoxides, thiolates, and amines.
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with sodium methoxide, the product is 2-methoxybutyl methyl ether. The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the SN2 mechanism.
Aplicaciones Científicas De Investigación
2-Methoxybutyl P-toluenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of ethers and other substituted products.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The primary mechanism by which 2-Methoxybutyl P-toluenesulfonate exerts its effects is through nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom bonded to the sulfonate ester. This results in the formation of new carbon-nucleophile bonds and the release of the p-toluenesulfonate anion.
Comparación Con Compuestos Similares
2-Methoxybutyl P-toluenesulfonate can be compared with other sulfonate esters such as methyl p-toluenesulfonate and ethyl p-toluenesulfonate. These compounds share similar reactivity patterns, particularly in nucleophilic substitution reactions. this compound is unique due to the presence of the methoxybutyl group, which can impart different physical and chemical properties to the compound.
Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Butyl p-toluenesulfonate
These compounds are all esters of p-toluenesulfonic acid and are used in similar types of reactions, but their specific applications and properties may vary depending on the alkyl group attached to the sulfonate ester.
Propiedades
Número CAS |
55524-92-0 |
|---|---|
Fórmula molecular |
C12H18O4S |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
3-methoxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-8-11(2)15-3/h4-7,11H,8-9H2,1-3H3 |
Clave InChI |
HISPATBMMMNTSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11961040.png)






![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)
![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)
![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)


